molecular formula C12H12O5 B153600 trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid CAS No. 99226-02-5

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B153600
CAS No.: 99226-02-5
M. Wt: 236.22 g/mol
InChI Key: LMMNYYZCVYAOOF-GZMMTYOYSA-N
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Description

Trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with a complex structure that includes a methoxyphenyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and tetrahydrofuran ring play crucial roles in its binding affinity and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Methoxyphenylboronic acid
  • 2-Methoxyphenylacetic acid
  • 2-Methoxyphenylpropionic acid

Comparison: Trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts distinct chemical properties compared to other similar compounds

Biological Activity

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, with the CAS number 99226-02-5, is an organic compound characterized by its unique structure that includes a methoxyphenyl group and a tetrahydrofuran ring. This compound has garnered attention in various fields of biological research due to its potential interactions with biological systems, particularly in enzyme activity and metabolic pathways.

  • Molecular Formula : C₁₂H₁₂O₅
  • Molecular Weight : 236.22 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 479.1 ± 45.0 °C at 760 mmHg
  • Purity : Typically ≥ 98% .

The biological activity of this compound largely revolves around its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, making it a valuable compound for studying metabolic processes and developing therapeutic agents.

Enzyme Interactions

Research indicates that this compound may serve as a probe for investigating enzyme interactions, particularly in metabolic pathways involving fatty acid synthesis. Its structural features allow it to mimic substrates or inhibitors of key enzymes, facilitating the study of their mechanisms and potential therapeutic applications .

Case Study: Metabolic Pathways

A study focusing on the inhibition of mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS) highlighted the importance of fatty acid synthesis pathways in cellular metabolism. The findings revealed that compounds like C75 could disrupt mitochondrial function and increase oxidative stress, which are critical factors in cancer progression . Such insights underscore the potential relevance of this compound in similar contexts.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential enzyme inhibitor; studied for anticancer properties
C75StructureInhibits FASN; reduces cell viability in cancer cells
4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acidStructureInhibits HsmtKAS; affects mitochondrial function

Properties

IUPAC Name

(2S,3S)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15)/t8-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMNYYZCVYAOOF-GZMMTYOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2[C@H](CC(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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